3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
A key aspect of the scientific research surrounding this compound involves its synthesis and chemical properties. For instance, Marchelli, Hutzinger, and Heacock (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, which are related to the compound . They explored its metabolism in plants and animals, indicating the biological significance of these compounds (Marchelli, Hutzinger, & Heacock, 1969).
Novel Synthesis Techniques
Unangst, Connor, Stabler, and Weikert (1987) described methods for synthesizing novel indole-2-carboxylic acids and esters, emphasizing the diversity and potential of these compounds in scientific research. This work contributes to understanding the broader family of indole derivatives to which our compound belongs (Unangst et al., 1987).
Bioorganic and Medicinal Chemistry
Ilić and colleagues (2005) focused on indole-3-acetic acid, a hormone in plants and an important metabolite in humans, animals, and microorganisms. They introduced derivatives for the design of research tools, potentially including compounds like 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid. These derivatives could be used in biochemical tags and molecular probes, highlighting the compound's relevance in bioorganic and medicinal chemistry (Ilić et al., 2005).
Heterocyclic Chemistry
The work of Jain, Gupta, Ganesan, Pande, Pardasani, and Malhotra (2005) on synthesizing benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, related to our compound, provides insight into the compound's utility in synthesizing pharmacologically active compounds. This research indicates the potential use of these compounds in developing new drugs and therapeutic agents (Jain et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. For instance, modifications of the indole ring system are found in many natural products and pharmaceuticals, so this compound could potentially serve as a starting point for the synthesis of new drugs .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYDSXBQXBEGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353579 | |
Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54987-14-3 | |
Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.